molecular formula C18H20ClN3O B13372808 2-(4-chloro-2-methylanilino)-N'-(4-methylbenzylidene)propanohydrazide

2-(4-chloro-2-methylanilino)-N'-(4-methylbenzylidene)propanohydrazide

Cat. No.: B13372808
M. Wt: 329.8 g/mol
InChI Key: BIRMJWFVDWRXSD-RGVLZGJSSA-N
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Description

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-2-methylaniline, which is then reacted with propanohydrazide under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anilino and benzylidene derivatives, such as:

  • 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)acetohydrazide
  • 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)butanohydrazide

Uniqueness

The uniqueness of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H20ClN3O/c1-12-4-6-15(7-5-12)11-20-22-18(23)14(3)21-17-9-8-16(19)10-13(17)2/h4-11,14,21H,1-3H3,(H,22,23)/b20-11+

InChI Key

BIRMJWFVDWRXSD-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(C)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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